2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-16-7-2-1-6-15(16)19(26)25(12-14-5-3-4-10-23-14)20-24-17-9-8-13(22)11-18(17)27-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZZFVRSTDWASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 6-fluorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-fluorobenzoyl chloride under acidic conditions to form the thiazole ring.
Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the thiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the benzamide core: The final step involves the acylation of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can yield sulfoxides, sulfones, amines, or alcohols.
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have shown promising results against Mycobacterium tuberculosis and other pathogens .
Anticancer Properties
Research into the anticancer potential of this compound is ongoing. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with benzothiazole cores have been evaluated for their activity against breast cancer cell lines, showing significant inhibition of cell proliferation . The unique combination of functional groups in this compound may confer distinct pharmacological properties that warrant further investigation.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of similar compounds:
- Antimicrobial Screening : Compounds structurally related to this compound have been tested for antimicrobial activity using standard assays. Results indicated notable efficacy against resistant bacterial strains .
- Cytotoxicity Assays : In vitro studies on related benzothiazole derivatives showed promising anticancer activity against various cell lines, suggesting that modifications to the structure can enhance biological activity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to biological targets, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzo[d]thiazole-Benzamide Derivatives
Key Observations :
Key Insights :
- The target compound’s pyridinylmethyl group and 6-fluoro substituent may enhance binding to biological targets (e.g., kinases ) or improve corrosion inhibition efficiency compared to amino or nitro analogs .
- Chlorine substituents on benzamide (as in 1.2d ) are associated with increased stability and bioactivity, a trait likely shared by the target compound.
Biological Activity
The compound 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.83 g/mol. The structure includes a benzamide moiety linked to a fluorinated benzothiazole and a pyridine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.83 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors, including 6-fluorobenzo[d]thiazole and pyridine derivatives. Methods may include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction.
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains such as Aspergillus flavus .
Anticancer Properties
Research has shown that benzothiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The incorporation of fluorine into the structure may enhance these effects due to increased lipophilicity and improved receptor binding .
Enzyme Inhibition
Studies have identified similar compounds as potent inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The structural modifications in this compound may further optimize its inhibitory activity .
Case Studies
- Antimicrobial Screening : A series of benzothiazole derivatives were synthesized and screened for antimicrobial activity, with results indicating that modifications at the 6-position (such as fluorination) significantly enhanced efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In vitro studies on similar compounds demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating strong potential for further development .
- Neuroprotective Effects : A study highlighted the neuroprotective effects of benzothiazole derivatives in animal models, suggesting that compounds with similar structures could be beneficial in managing neurodegenerative conditions .
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by modifying reaction conditions such as solvent systems, temperature, and catalyst use. For example, acetonitrile with a small amount of DMF (e.g., 15 mL acetonitrile + 2 mL DMF) as a solvent system, combined with triethylamine as a base, enhances nucleophilic substitution efficiency between chloroacetamide intermediates and arylpiperazines. Refluxing for 8–12 hours under controlled heating ensures complete reaction. Post-synthesis purification via recrystallization (ethanol-acetone or ethanol-water mixtures) improves purity, as demonstrated in analogous benzothiazole-acetamide syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be resolved?
- Methodological Answer : Key techniques include -NMR, -NMR, and IR spectroscopy. For example, -NMR peaks near δ 2.75 ppm (piperazine protons) and δ 7.4–8.2 ppm (aromatic protons) confirm structural motifs. IR bands at ~1686 cm validate the amide C=O group. Discrepancies in chemical shifts (e.g., NH protons appearing as broad signals due to tautomerism) can be resolved by comparing data with structurally similar compounds, such as N-(6-chlorobenzo[d]thiazol-2-yl) derivatives, and using deuterated DMSO for improved resolution .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs, such as:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophage models.
- Enzyme Inhibition : Fluorescence-based assays targeting DprE1 (for antitubercular activity) or PFOR (pyruvate:ferredoxin oxidoreductase). Reference protocols from studies on N-(benzo[d]thiazol-2-yl) derivatives, ensuring positive controls (e.g., isoniazid for DprE1) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate electronic properties and tautomeric behavior in this compound?
- Methodological Answer : DFT studies using B3LYP/6-31G(d,p) basis sets can model tautomeric equilibria, such as proton shifts between the benzo[d]thiazole and pyridine moieties. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Compare results with crystallographic data (e.g., hydrogen bonding patterns in N-(5-chloro-1,3-thiazol-2-yl)benzamide analogs) to validate computational models. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
- Methodological Answer : Address discrepancies by:
- Crystallographic Validation : Use Mercury CSD 2.0 to analyze packing patterns and hydrogen-bonding interactions in single-crystal structures. Compare with bioactive conformations predicted via molecular docking.
- Biological Replicates : Conduct dose-response curves in triplicate for conflicting assays (e.g., DprE1 inhibition).
- Metabolic Stability Studies : Assess whether metabolic byproducts (e.g., demethylated or oxidized forms) influence activity. Reference SAR studies on 6-nitrobenzo[d]thiazole derivatives .
Q. How can dynamic tautomerism impact the biological activity of this compound, and how is it experimentally characterized?
- Methodological Answer : Tautomerism (e.g., proton transfer between pyridine and thiazole nitrogen) alters electron distribution, affecting binding to targets like PFOR. Characterize via:
- Variable-Temperature NMR : Observe proton signal splitting at low temperatures.
- X-ray Crystallography : Resolve tautomeric states in solid form.
- Theoretical Studies : Compare relative energies of tautomers using DFT. For example, N-(pyridin-2-yl)thiazol-2-amine analogs show a ~4 kcal/mol energy difference between tautomers, influencing their electron-donating properties .
Q. What computational tools integrate with experimental data to predict binding modes in enzyme inhibition studies?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to model interactions. For DprE1 inhibition, dock the compound into the BTZ043 binding site (PDB: 4FDN), validate with MM-GBSA binding energy calculations, and cross-reference with in vitro IC data. Use PyMOL for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
